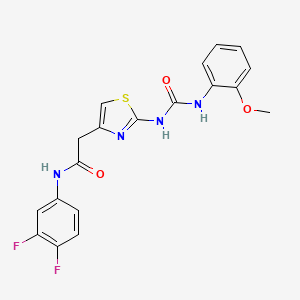
4-Isocyanato-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isocyanato-2,3-dihydro-1H-indene: is an organic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol It is characterized by the presence of an isocyanate group attached to a dihydroindene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanato-2,3-dihydro-1H-indene typically involves the reaction of indene with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isocyanato-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyanate group under mild conditions.
Major Products: The major products formed from these reactions include various substituted indenes, ureas, carbamates, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: 4-Isocyanato-2,3-dihydro-1H-indene is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new materials and polymers .
Biology and Medicine: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors and pharmaceutical agents. The compound’s ability to form stable covalent bonds with biological molecules makes it a useful tool in drug discovery .
Industry: Industrially, this compound is employed in the production of specialty chemicals, coatings, and adhesives. Its unique properties contribute to the performance and durability of these products .
Mécanisme D'action
The mechanism of action of 4-Isocyanato-2,3-dihydro-1H-indene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of stable adducts. These reactions are often utilized in the modification of biological molecules and the development of new materials .
Molecular Targets and Pathways: In biological systems, the isocyanate group can react with amino acids, proteins, and other biomolecules, potentially altering their function and activity. This reactivity is harnessed in the design of enzyme inhibitors and other therapeutic agents .
Comparaison Avec Des Composés Similaires
Indane (2,3-Dihydro-1H-indene): A structurally similar compound without the isocyanate group.
Indene: Another related compound, which is a precursor to indane and other derivatives.
Uniqueness: This functional group allows for the formation of a wide range of derivatives and the modification of various substrates, making it a versatile compound in both research and industrial applications .
Propriétés
IUPAC Name |
4-isocyanato-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-6-2-4-8-3-1-5-9(8)10/h2,4,6H,1,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDZRCGSEZYDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine](/img/structure/B2788893.png)





![5-benzyl-3-(3,4-dimethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2788903.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid](/img/new.no-structure.jpg)

![2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B2788908.png)
![5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2788912.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide](/img/structure/B2788915.png)

